molecular formula C25H20O3 B4895315 2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione CAS No. 5301-21-3

2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione

Cat. No. B4895315
CAS RN: 5301-21-3
M. Wt: 368.4 g/mol
InChI Key: FQKNRNWCQWANCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione, also known as indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of pain, fever, and inflammation. Indomethacin is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins, mediators of inflammation and pain.

Mechanism of Action

Indomethacin is a non-selective inhibitor of COX enzymes, which are responsible for the production of prostaglandins from arachidonic acid. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, 2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Indomethacin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the expression of various cytokines and growth factors. Indomethacin has also been shown to have effects on the cardiovascular system, including the inhibition of the renin-angiotensin-aldosterone system and the modulation of vascular tone.

Advantages and Limitations for Lab Experiments

Indomethacin has several advantages for lab experiments, including its well-established mechanism of action, its availability as a commercial drug, and its ability to inhibit COX enzymes in a dose-dependent manner. However, it also has some limitations, such as its non-selectivity for COX enzymes, its potential for gastrointestinal and renal toxicity, and its potential to interfere with other signaling pathways.

Future Directions

For the study of 2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione include the development of more selective COX inhibitors, the investigation of its effects on other signaling pathways, and the exploration of its potential as an anti-cancer agent. Additionally, the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.

Synthesis Methods

Indomethacin is synthesized from 2-phenylindole by a series of reactions, including acylation, cyclization, and oxidation. The first step is the acylation of 2-phenylindole with 3-bromo-3-methylbutanoyl chloride in the presence of a base such as triethylamine to form 2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-2,3-dihydro-1H-indene-1-carboxylic acid. The second step is the cyclization of the carboxylic acid using polyphosphoric acid to form 2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione. The final step is the oxidation of the indene-dione using potassium permanganate in the presence of sulfuric acid to form this compound.

Scientific Research Applications

Indomethacin has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, gout, and ankylosing spondylitis. Indomethacin has also been shown to have anti-tumor activity in vitro and in vivo, and has been used as a tool to study the role of COX enzymes in cancer development. Additionally, 2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione has been used in the treatment of preterm labor, as it has been shown to inhibit uterine contractions.

properties

IUPAC Name

2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O3/c1-16-8-7-11-18(14-16)22(26)15-21(17-9-3-2-4-10-17)23-24(27)19-12-5-6-13-20(19)25(23)28/h2-14,21,23H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKNRNWCQWANCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385601
Record name STK367593
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5301-21-3
Record name STK367593
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.